1,3-Propanediol

Polymer Science Fiber Technology Mechanical Properties

1,3-Propanediol (PDO) is the essential C3 α,ω-diol monomer for high-performance PTT polyester. Its unique 1,3-hydroxyl arrangement creates a 'kinked' molecular architecture that delivers up to 15% reversible stretch in PTT fibers—unmatched by PET or PBT. Bio-based PDO reduces carbon footprint by >40% versus petrochemical alternatives and demonstrates superior antimicrobial activity against E. coli and P. aeruginosa compared to 1,2-propanediol. With a boiling point of 214°C and low volatility, PDO enables safer, lower-pressure processing than EO/PO-based building blocks. Ideal for premium textiles, PEG-free cosmetics, and sustainable polyether polyol synthesis.

Molecular Formula C3H8O2
Molecular Weight 76.09 g/mol
CAS No. 504-63-2
Cat. No. B051772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol
CAS504-63-2
Synonyms1,3-Dihydroxypropan;  1,3-Propylene Glycol;  1,3-Propylenediol;  2-Deoxyglycerol;  Bio-PDO;  NSC 65426;  PG;  Susterra;  Trimethylene Glycol;  Zemea;  Zemea Propanediol;  β-Propylene Glycol;  ω-Propanediol
Molecular FormulaC3H8O2
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESC(CO)CO
InChIInChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
InChIKeyYPFDHNVEDLHUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water
Very soluble in ethyl ether;  slightly soluble in benzene
Miscible with alcohol

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediol (CAS 504-63-2): A Technical Baseline for Scientific and Industrial Procurement


1,3-Propanediol (PDO) is a three-carbon linear α,ω-diol with the molecular formula C3H8O2 [1]. It is a colorless, viscous, and water-miscible liquid with a boiling point of 214 °C and a density of approximately 1.053 g/mL at 25 °C [2]. As a versatile platform chemical, it is primarily used as a monomer for high-performance polyesters like polytrimethylene terephthalate (PTT), as a solvent, and as an ingredient in cosmetics and personal care formulations [1][3].

Why 1,3-Propanediol Cannot Be Directly Substituted with Other In-Class Diols


While 1,3-propanediol shares the same molecular formula with its isomer 1,2-propanediol (PG) and is functionally similar to other diols like 1,4-butanediol (BDO) and glycerol, simple substitution is rarely possible without significant performance or process trade-offs. The critical differentiator is the position of the hydroxyl groups. The 1,3-arrangement in PDO leads to a unique, highly angular 'kinked' molecular structure in derived polymers, which is fundamentally distinct from the more linear chain conformation of polymers derived from 1,2-diols or 1,4-butanediol [1]. This structural difference translates directly into a quantifiably superior balance of mechanical properties in PTT compared to PET and PBT [2]. Furthermore, PDO's distinct physicochemical profile, including its higher viscosity and boiling point relative to its 1,2-isomer, affects its performance in applications ranging from antimicrobial preservation to its handling as a bulk chemical feedstock [3]. The following quantitative evidence details exactly where and why these differences are scientifically and industrially meaningful.

Quantitative Evidence Guide: Differentiating 1,3-Propanediol from Its Closest Analogs


Polymer Elastic Recovery: 1,3-PDO-Derived PTT vs. PET and PBT

The unique 'kinked' chain conformation of polytrimethylene terephthalate (PTT), derived from 1,3-propanediol, provides a distinct mechanical advantage over conventional polyesters like PET and PBT. This structure allows PTT fibers to be stretched up to 15% with a reversible recovery, a property not found in its more linear counterparts [1]. This quantifiable difference in elastic recovery is a direct result of PDO's molecular geometry and is the primary reason for its selection in high-performance fiber applications. Additionally, PTT exhibits a melting temperature 20–30 °C lower than that of PET and a lower initial modulus, providing high flexibility [2].

Polymer Science Fiber Technology Mechanical Properties

Antimicrobial Efficacy: 1,3-PDO vs. 1,2-PDO (Propylene Glycol)

While 1,3-propanediol (PD) and 1,2-propanediol (PG) share similar safety profiles and have minimum inhibitory concentrations (MIC) around 10% (v/v), preservative-effectiveness tests (PET) reveal a clear functional difference. In direct comparison, PD was more effective as an antimicrobial agent than PG [1]. The effect of PD was particularly marked against Escherichia coli and Pseudomonas aeruginosa. Scanning electron microscopy (SEM) confirmed that the damage to the bacterial cell membrane was more severe with PD, providing a mechanistic basis for its enhanced activity [1]. Independent CTFA challenge tests also showed bio-derived PDO had performance equal to PG and slightly better than butylene glycol (BG) against molds and yeasts after repeated inoculations [2].

Cosmetic Science Microbiology Preservation

Environmental Footprint: Bio-based 1,3-PDO vs. Petroleum-derived Analogs

A life cycle assessment (LCA) comparing the production of bio-based 1,3-propanediol (bio-PDO) from fermentation to petroleum-derived PDO and propylene glycol (PG) reveals significant environmental advantages. The study found that from cradle to gate, the production of bio-PDO consumes 40% less energy and reduces greenhouse gas emissions by more than 40% [1]. This quantifiable benefit is a direct result of the ambient-temperature fermentation process, which contrasts sharply with the high-pressure, energy-intensive petrochemical routes required for its synthetic analogs.

Green Chemistry Life Cycle Assessment Sustainability

Physicochemical Properties: 1,3-PDO vs. 1,2-PDO (Propylene Glycol)

The position of hydroxyl groups profoundly impacts the fundamental physical properties of propanediol isomers. A systematic study on the effects of position isomerism shows that 1,3-propanediol exhibits higher specific gravity, boiling point, and viscosity compared to its 1,2-isomer [1]. This is attributed to increased intermolecular hydrogen bonding in the 1,3-diol. For instance, the dynamic viscosity of 1,3-PDO is reported to be 46 mPa·s [2]. While quantitative data for 1,2-PDO viscosity under identical conditions is not available in this set, the study's conclusion that 'lengthening the distance between the hydroxyl substituents increases... viscosity' establishes a clear, class-level trend that informs solvent selection and process design [1].

Physical Chemistry Thermodynamics Solvent Properties

Process Safety: Bio-based 1,3-PDO vs. Ethylene Oxide and Propylene Oxide

The monomer 1,3-propanediol (PDO) offers significant safety advantages in handling and processing compared to the highly reactive and hazardous epoxide monomers, ethylene oxide (EO) and propylene oxide (PO). PDO has a boiling point of 418 °F (214 °C) and is a stable, non-hazardous liquid, whereas EO is a volatile gas at room temperature with a boiling point of 51 °F [1]. The production of EO and PO requires high-pressure processes (150 psi or more) and extensive engineering safety controls to prevent releases of these flammable, toxic, and potentially explosive gases [1]. In contrast, bio-based PDO is produced via fermentation at ambient temperatures and pressures, and its polymerization does not generate the hazardous by-product 1,4-dioxane, which is a concern with EO-based PEG production [1].

Chemical Engineering Process Safety Monomer Handling

Best-Fit Research and Industrial Application Scenarios for 1,3-Propanediol


Monomer for High-Resilience Polyester Fibers and Engineering Plastics (PTT)

This is the primary and most valuable application for 1,3-propanediol. It is the essential monomer for producing polytrimethylene terephthalate (PTT), a high-performance polyester. The quantitative evidence shows that PTT fibers offer up to 15% reversible stretch, a property unmatched by PET or PBT [1]. This makes PDO the monomer of choice for manufacturing carpets, sportswear, upholstery, and other textiles where durability, softness, and shape retention are paramount. In engineering plastics, PTT's unique balance of properties, including a lower melting point (20–30 °C lower than PET) and high flexibility, enables specific applications in the automotive and electronics industries [2].

High-Performance, Eco-Friendly Humectant and Solvent in Cosmetics

1,3-Propanediol, particularly bio-based PDO, is a preferred ingredient in premium cosmetic and personal care formulations. It functions as a humectant, emollient, and solvent. The evidence demonstrates its enhanced antimicrobial activity against key pathogens like E. coli and P. aeruginosa compared to propylene glycol (PG) [1]. Furthermore, its use can boost the efficacy of preservative systems, potentially allowing formulators to reduce the concentration of traditional preservatives [2]. Its superior safety profile and the significant environmental advantage of a >40% reduction in carbon footprint for bio-based PDO make it a compelling choice for brands with sustainability and 'clean beauty' positioning .

Synthesis of Safer and Greener Polyether Polyols and Esters

1,3-Propanediol serves as a safer and more environmentally friendly building block for synthesizing polyether polyols and specialty esters compared to ethylene oxide (EO) and propylene oxide (PO). The evidence highlights that PDO's low volatility (boiling point 214 °C vs. 51 °F for EO) and stability eliminate the need for high-pressure reactors and stringent safety protocols required for EO/PO handling [1]. This reduces both capital investment and operational risk. Additionally, polymerization of PDO avoids the formation of the hazardous by-product 1,4-dioxane, which is a concern in polyethylene glycol (PEG) production [1]. These esters and polyethers find applications as PEG-free emulsifiers in cosmetics and as components in industrial lubricants and coatings.

Specialty Solvent for High-Temperature or Low-Volatility Requirements

The distinct physicochemical profile of 1,3-propanediol, specifically its high boiling point of 214 °C (26 °C higher than 1,2-PDO) and relatively high viscosity, makes it a suitable solvent for applications where these properties are advantageous [1]. This includes use as a heat transfer fluid, a solvent for high-temperature chemical reactions, or in the formulation of printing inks and coatings where reduced volatility is required to improve open time and film formation. Its excellent water miscibility further enhances its utility in aqueous formulations.

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